5-((Hexyloxy)methyl)quinolin-8-ol
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Overview
Description
5-((Hexyloxy)methyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry This compound features a quinoline ring system substituted with a hexyloxy methyl group at the 5-position and a hydroxyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hexyloxy)methyl)quinolin-8-ol typically involves the O-alkylation of quinolin-8-ol with a hexyloxy methyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product with good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign reagents can be incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-((Hexyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives.
Substitution: The hexyloxy methyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the hexyloxy methyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Hexyloxy)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((Hexyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound can chelate metal ions, disrupting essential metal-dependent enzymes in microorganisms.
Anticancer Activity: It can intercalate into DNA, inhibiting the replication and transcription processes, leading to cell death.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound with similar biological activities but lacking the hexyloxy methyl group.
5-((Morpholin-4-yl)methyl)quinolin-8-ol: A derivative with a morpholine group instead of a hexyloxy methyl group, showing different solubility and biological properties.
5-((2-Bromoethoxy)methyl)quinolin-8-ol: A brominated derivative with enhanced reactivity for further functionalization.
Uniqueness
5-((Hexyloxy)methyl)quinolin-8-ol is unique due to the presence of the hexyloxy methyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
7545-61-1 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
5-(hexoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h6-10,18H,2-5,11-12H2,1H3 |
InChI Key |
LSFKOYSQISFCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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